4,4-Difluorocyclohexanecarboxamide
Overview
Description
4,4-Difluorocyclohexanecarboxamide is an organic compound with the chemical formula C7H11F2NO. It is a colorless or light yellow solid that is soluble in ketones and alcohols, and slightly soluble in water
Scientific Research Applications
4,4-Difluorocyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
The primary target of 4,4-Difluorocyclohexanecarboxamide is the CCR5 receptor , which is found on the surface of certain human cells . The chemokine receptor CCR5 is an essential co-receptor for most HIV strains and is necessary for the entry process of the virus into the host cell .
Mode of Action
This compound acts as a negative allosteric modulator of the CCR5 receptor . It binds to the CCR5 receptor, thereby blocking the HIV protein gp120 from associating with the receptor . This prevents the virus from entering the host cell, thus inhibiting the infection process .
Biochemical Pathways
The action of this compound affects the HIV entry pathway . By blocking the CCR5 receptor, it prevents the virus from entering the host cell, thereby interrupting the viral replication cycle .
Pharmacokinetics
The pharmacokinetic properties of this compound include a bioavailability of 23% . It is predominantly metabolized in the liver by the cytochrome P450 system, specifically CYP3A . The major metabolite is a secondary amine formed by N-dealkylation . The elimination half-life is between 14-18 hours , and it is excreted via feces (76%) and urine (20%) .
Result of Action
The result of the action of this compound is the inhibition of HIV infection . By preventing the virus from entering host cells, it effectively reduces the viral load and slows down the progression of the disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluorocyclohexanecarboxamide can be achieved through several methods. One common approach involves the reaction of 4,4-difluorocyclohexanone with ammonia or an amine under suitable conditions . Another method involves the use of boron reagents in Suzuki–Miyaura coupling reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, purification, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluorocyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4,4-difluorocyclohexanecarboxylic acid, while reduction could produce 4,4-difluorocyclohexanol .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,4-Difluorocyclohexanecarboxamide include:
- 4,4-Difluorocyclohexanecarboxylic acid
- 4,4-Difluorocyclohexanone
- Other difluorocyclohexane derivatives
Uniqueness
This compound is unique due to its specific chemical structure, which includes two fluorine atoms on the cyclohexane ring. This structural feature imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
4,4-difluorocyclohexane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO/c8-7(9)3-1-5(2-4-7)6(10)11/h5H,1-4H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPXYSGFTYLPTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677572 | |
Record name | 4,4-Difluorocyclohexane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927209-98-1 | |
Record name | 4,4-Difluorocyclohexane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-Difluorocyclohexanecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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